molecular formula C12H7Cl2NO3 B1418461 2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid CAS No. 42521-19-7

2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid

Cat. No. B1418461
CAS RN: 42521-19-7
M. Wt: 284.09 g/mol
InChI Key: IISICZHEWQNQSN-UHFFFAOYSA-N
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Description

“2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 42521-19-7 . It has a molecular weight of 284.1 and is typically in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-6-(4-chlorophenoxy)isonicotinic acid . The InChI code for this compound is 1S/C12H7Cl2NO3/c13-8-1-3-9(4-2-8)18-11-6-7(12(16)17)5-10(14)15-11/h1-6H,(H,16,17) .


Physical And Chemical Properties Analysis

This compound has a melting point of 183-186 degrees Celsius . It is typically stored at room temperature .

Scientific Research Applications

    Scientific Field: Environmental Chemistry

    • Application : This compound is used in the study of biological remediation of phenoxy herbicide-contaminated environments .
    • Methods of Application : The compound is used in bio-, phyto-, and rhizoremediation techniques. Bioremediation typically harnesses microorganisms and their ability to utilize recalcitrant contaminants in complete degradation processes, while phytoremediation is a cost-effective, environmentally friendly strategy that uses plants to transform or mineralize xenobiotics to less or nontoxic compounds .
    • Results or Outcomes : The use of these remediation techniques enables the effective elimination of phenoxy herbicides from the environment .

    Scientific Field: Material Science

    • Application : The compound has been studied for its potential in the adsorption and removal of 2-methyl-4-chlorophenoxy acetic acid from aqueous solutions .
    • Methods of Application : The compound is used in conjunction with UiO-66-NH2, a metal-organic framework, to adsorb and remove the herbicide .
    • Results or Outcomes : The study found that UiO-66-NH2 exhibited fast adsorption kinetics, high adsorption capacity, excellent reusability, and good chemical stability, making it attractive for removing the herbicide from aqueous solutions .

Also, pyridine carboxylic acids have been used as catalysts in certain chemical reactions . While these are not direct applications of “2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid”, they do suggest potential areas of interest for further research.

    Phenoxy Herbicides

    Phenoxy herbicides, which share a part structure with phenoxyacetic acid, have been widely used in agriculture . They act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth in broad-leaf plants .

    Pyridine Carboxylic Acids

    Pyridine carboxylic acids, such as pyridine-2-carboxylic acid, pyridine-3-carboxylic acid, and pyridine-4-carboxylic acid, have been used as catalysts in certain chemical reactions . They have shown similar catalytic efficiency .

properties

IUPAC Name

2-chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-1-3-9(4-2-8)18-11-6-7(12(16)17)5-10(14)15-11/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISICZHEWQNQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=CC(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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